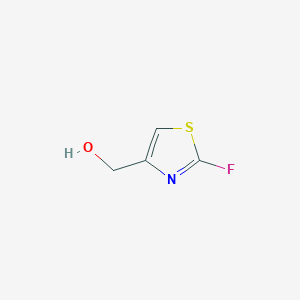

(2-FLUORO-1,3-THIAZOL-4-YL)METHANOL

Description

Structure

3D Structure

Properties

IUPAC Name |

(2-fluoro-1,3-thiazol-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4FNOS/c5-4-6-3(1-7)2-8-4/h2,7H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEAWEMNLTYCRFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4FNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701310863 | |

| Record name | 2-Fluoro-4-thiazolemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701310863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153027-87-3 | |

| Record name | 2-Fluoro-4-thiazolemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=153027-87-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-4-thiazolemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701310863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization Strategies for the 2 Fluoro 1,3 Thiazol 4 Yl Methanol Scaffold

Chemical Transformations Involving the Hydroxyl Group

The primary alcohol functionality of (2-fluoro-1,3-thiazol-4-yl)methanol is a key site for a variety of chemical modifications, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.

Oxidation Reactions to Carbonyl and Carboxyl Derivatives

The hydroxymethyl group at the 4-position of the thiazole (B1198619) ring can be readily oxidized to afford the corresponding carbonyl (aldehyde) and carboxyl (carboxylic acid) derivatives. These transformations are fundamental in organic synthesis, providing access to key intermediates.

The oxidation of thiazolyl methanols to their corresponding carbonyl compounds is a well-established transformation. researchgate.netrsc.org For instance, treatment of aryl and heteroaryl thiazol-2-ylmethanols with sulfuric acid in a dimethoxyethane-water mixture can yield the corresponding ketone. rsc.org While this example pertains to a secondary alcohol on a different position of the thiazole ring, the principle extends to primary alcohols like this compound. Milder, more controlled oxidation agents are typically employed to selectively produce the aldehyde, (2-fluoro-1,3-thiazol-4-yl)carbaldehyde.

Further oxidation of the aldehyde or direct, more vigorous oxidation of the alcohol yields 2-fluoro-1,3-thiazole-4-carboxylic acid. The synthesis of various 2-amino-1,3-thiazole-4-carboxylic acid derivatives has been reported, indicating that the thiazole ring is stable to the oxidative conditions required to form the carboxylic acid at the C4 position. researchgate.net The choice of oxidant is crucial in determining the final product, with common reagents ranging from manganese dioxide (MnO₂) for aldehyde synthesis to potassium permanganate (B83412) (KMnO₄) or Jones reagent for the carboxylic acid. rsc.org

Table 1: Representative Oxidation Reactions of Thiazole Alcohols

| Starting Material | Reagent/Conditions | Product | Reference |

|---|---|---|---|

| Aryl(thiazol-2-yl)methanols | H₂SO₄, dimethoxyethane-water, 80°C | Corresponding ketone | rsc.org |

| 2-Phenyl-2-thiazolines | KMnO₄, benzoic acid | Thiazoline (B8809763) 1,1-dioxides | rsc.org |

| 2-Phenyl-2-thiazolines | Peracetic acid (3 equiv.) | Benzoylamino sulfonic acids | rsc.org |

Esterification and Etherification Reactions of the Methanol (B129727) Moiety

The hydroxyl group of this compound can participate in standard esterification and etherification reactions to generate a wide array of derivatives.

Esterification is typically achieved by reacting the alcohol with a carboxylic acid, acid chloride, or anhydride. Acid catalysis (e.g., H₂SO₄) or base catalysis (e.g., pyridine, DMAP) is often employed to facilitate the reaction. The synthesis of esters from fluorinated aromatic carboxylic acids and methanol has been studied, providing insight into the conditions for the reverse reaction. rsc.org

Etherification , the formation of an ether linkage, can be accomplished through methods such as the Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base (e.g., sodium hydride, NaH) to form the corresponding alkoxide, followed by reaction with an alkyl halide. For example, a similar reaction has been used to synthesize ethers from (4-fluorophenyl)methanol. acs.orgacs.org Microwave-assisted synthesis has also been shown to be effective for reactions involving hydroxyl moieties on thiazole scaffolds. researchgate.net

Table 2: Conditions for Ester and Ether Formation on Related Scaffolds

| Reaction Type | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|

| Esterification | Carboxylic acid, HATU, DIEA, DCM, rt | Amide (similar to ester) | acs.org |

| Etherification | (4-fluorophenyl)methanol, NaH, THF, 0°C to rt | Ether | acs.orgacs.org |

| Etherification | 1-(chloromethyl)-4-fluorobenzene, K₂CO₃, MeCN, 50°C | Thioether (ether analogue) | acs.org |

Nucleophilic Substitution Reactions at the Methanol Carbon

To perform a nucleophilic substitution at the methanol carbon, the hydroxyl group must first be converted into a better leaving group, such as a tosylate, mesylate, or a halide. This two-step sequence allows for the introduction of a wide range of nucleophiles.

First, the alcohol is treated with an agent like p-toluenesulfonyl chloride (TsCl) in the presence of a base (e.g., pyridine) to form a tosylate. Subsequently, this activated intermediate can be reacted with various nucleophiles (e.g., azides, cyanides, thiols) to displace the tosylate group. A similar strategy is employed in the synthesis of various heterocyclic compounds where an alcohol is first converted to a halide before substitution. nih.gov For example, reactions involving 1-(chloromethyl)-4-fluorobenzene with nucleophiles demonstrate the feasibility of substitution at a benzylic-like position adjacent to a fluorinated ring. acs.orgacs.org

Reactivity Profile of the Fluoro-Thiazole Ring System

The 2-fluoro-1,3-thiazole ring possesses a distinct reactivity pattern, influenced by the electron-withdrawing nature of the fluorine atom and the inherent electronic properties of the thiazole heterocycle.

Electrophilic Aromatic Substitution Reactions on the Thiazole Ring

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. masterorganicchemistry.com For thiazoles, the C5 position is generally the most nucleophilic and thus the most susceptible to electrophilic attack. The outcome of EAS on this compound is directed by the combined electronic effects of the substituents.

The fluorine atom at C2 is strongly electron-withdrawing via the inductive effect, which deactivates the ring towards electrophilic attack. taylorandfrancis.com Conversely, the hydroxymethyl group at C4 is a weak activating group. Common EAS reactions include nitration (using HNO₃/H₂SO₄), sulfonation (using fuming H₂SO₄), and halogenation (e.g., Br₂/FeBr₃). fiveable.memasterorganicchemistry.com The nitronium ion (NO₂⁺) and sulfur trioxide (SO₃) are the respective electrophiles in nitration and sulfonation. masterorganicchemistry.com Given the substitution pattern, electrophilic attack would be predicted to occur at the C5 position, which is ortho to the activating hydroxymethyl group and meta to the deactivating fluoro group.

Potential for Nucleophilic Aromatic Substitution at the 2-Fluoro Position

The presence of a fluorine atom on the electron-deficient thiazole ring opens up the possibility of nucleophilic aromatic substitution (SNAr). libretexts.org In this reaction, a nucleophile attacks the carbon bearing the fluorine, leading to the displacement of the fluoride (B91410) ion. The SNAr mechanism is favored by electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize the negatively charged intermediate (Meisenheimer complex). libretexts.org

The 2-position of thiazole is inherently electron-poor, and this effect is amplified by the electronegativity of the fluorine atom. This makes the C2 carbon highly electrophilic and susceptible to attack by nucleophiles. youtube.com Studies on other 2-fluoroheteroarenes, such as 2-fluoropyridines, have shown that the fluoride is readily displaced by a variety of nucleophiles (N-, O-, and S-based) under mild conditions. nih.gov Therefore, it is highly probable that this compound can undergo SNAr at the C2 position with nucleophiles like amines, alkoxides, and thiolates, providing a powerful method for late-stage functionalization of the thiazole core. nih.govnih.gov

Functionalization at Other Thiazole Ring Positions (e.g., C-5)

The functionalization of the this compound scaffold at positions other than the hydroxymethyl-bearing C-4 is a key strategy for modulating its physicochemical and pharmacological properties. The C-5 position, in particular, offers a valuable site for introducing structural diversity. The reactivity of the C-5 position is influenced by the electronic effects of the fluorine atom at C-2 and the hydroxymethyl group at C-4.

Electrophilic aromatic substitution reactions, a common method for functionalizing aromatic rings, can be employed to introduce substituents at the C-5 position. organic-chemistry.orgwikipedia.org Halogenation, for instance, can be achieved using various reagents. Bromination or chlorination of the thiazole ring at the C-5 position can be accomplished using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). These reactions typically proceed under mild conditions and provide the C-5 halogenated derivatives, which are versatile intermediates for further transformations.

Another powerful strategy for C-5 functionalization is through directed ortho-metalation (DoM). organic-chemistry.orgwikipedia.org This technique involves the deprotonation of the C-5 position by a strong base, such as an organolithium reagent, directed by a coordinating group on the molecule. The hydroxymethyl group at C-4 can potentially act as a directing group, facilitating the removal of the C-5 proton. The resulting C-5 lithiated species can then be quenched with a variety of electrophiles to introduce a wide range of functional groups.

The following table summarizes potential electrophiles that can be used to functionalize the C-5 position following a metalation event:

| Electrophile Category | Specific Electrophile Example | Resulting C-5 Substituent |

| Alkylating Agents | Methyl iodide | -CH₃ |

| Carbonyl Compounds | Acetaldehyde | -CH(OH)CH₃ |

| Acetone | -C(OH)(CH₃)₂ | |

| Carbon dioxide | -COOH | |

| Silyl (B83357) Halides | Trimethylsilyl chloride | -Si(CH₃)₃ |

| Sulfenylating Agents | Diphenyl disulfide | -SPh |

Coupling and Condensation Reactions for Scaffold Elaboration

The this compound scaffold can be further elaborated through a variety of coupling and condensation reactions, leveraging the reactivity of the thiazole ring and the hydroxymethyl group. These reactions are instrumental in building more complex molecules with diverse functionalities.

Palladium-catalyzed cross-coupling reactions are particularly valuable for forming new carbon-carbon and carbon-heteroatom bonds. For these reactions to be employed, the thiazole ring typically needs to be pre-functionalized, for instance, with a halogen at the C-5 position as described previously.

Suzuki-Miyaura Coupling: This reaction involves the coupling of a C-5 halogenated thiazole derivative with a boronic acid or boronic ester in the presence of a palladium catalyst and a base. libretexts.orgbeilstein-journals.org This method is highly versatile for introducing aryl, heteroaryl, or vinyl substituents at the C-5 position.

Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between a C-5 halogenated thiazole and a terminal alkyne. wikipedia.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. The resulting alkynyl-substituted thiazoles are valuable precursors for further transformations.

Heck Reaction: While less common for direct functionalization of the thiazole ring itself without prior activation, the Heck reaction can be a powerful tool for elaborating substituents attached to the scaffold.

The following table provides an overview of representative palladium-catalyzed coupling reactions for the elaboration of the this compound scaffold, assuming prior C-5 halogenation:

| Coupling Reaction | Halogenated Thiazole Derivative | Coupling Partner | Catalyst/Reagents | Resulting Structure (Example) |

| Suzuki-Miyaura | (5-Bromo-2-fluoro-1,3-thiazol-4-yl)methanol | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | (2-Fluoro-5-phenyl-1,3-thiazol-4-yl)methanol |

| Sonogashira | (5-Iodo-2-fluoro-1,3-thiazol-4-yl)methanol | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | (2-Fluoro-5-(phenylethynyl)-1,3-thiazol-4-yl)methanol |

The hydroxymethyl group at the C-4 position also provides a handle for various condensation reactions.

Esterification: The alcohol functionality can be readily converted to an ester by reaction with a carboxylic acid, acid chloride, or acid anhydride. youtube.com This reaction is often catalyzed by an acid or a coupling agent.

Amide Bond Formation: The hydroxymethyl group can be first oxidized to a carboxylic acid, which can then be coupled with an amine to form an amide bond using standard peptide coupling reagents. Alternatively, the alcohol can be converted to a leaving group and displaced by an amine to form a secondary amine, which could then be acylated.

The following table illustrates common condensation reactions involving the hydroxymethyl group of this compound:

| Condensation Reaction | Reactant | Reagents/Conditions | Product Functional Group |

| Esterification | Acetic anhydride | Pyridine | Acetate ester |

| Benzoyl chloride | Triethylamine | Benzoate ester | |

| Amide Formation (via oxidation) | 1. KMnO₄ (oxidation) 2. Aniline, DCC (coupling) | 1. Oxidation 2. Amide coupling | N-Phenylamide |

These derivatization strategies at both the C-5 position and the C-4 hydroxymethyl group highlight the versatility of the this compound scaffold in the synthesis of a wide array of complex molecules for various applications in medicinal chemistry and materials science.

Spectroscopic and Advanced Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides rich information regarding the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For (2-Fluoro-1,3-thiazol-4-yl)methanol, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with multi-dimensional techniques, offers a complete picture of its molecular architecture.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is variable and can be influenced by factors such as solvent, concentration, and temperature. It typically appears as a broad singlet.

Methylene (B1212753) Protons (-CH₂OH): These protons are adjacent to the hydroxyl group and the thiazole (B1198619) ring. Their signal is expected to appear as a singlet or a doublet if coupled to the hydroxyl proton.

Thiazole Ring Proton (-CH=): The proton at the 5-position of the thiazole ring will have a characteristic chemical shift, influenced by the adjacent sulfur and nitrogen atoms, as well as the fluorine atom at the 2-position.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Thiazole-H | 7.0 - 8.0 | Singlet |

| Methylene (-CH₂) | 4.5 - 5.0 | Singlet |

| Hydroxyl (-OH) | Variable | Broad Singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts are indicative of the carbon's hybridization and its electronic environment.

Thiazole Ring Carbons: The three carbon atoms of the thiazole ring will have characteristic chemical shifts. The carbon atom bonded to the fluorine (C2) will exhibit a large coupling constant with the fluorine nucleus. The carbon bearing the methanol (B129727) group (C4) and the remaining thiazole carbon (C5) will also have distinct resonances.

Methylene Carbon (-CH₂OH): The carbon of the methylene group will appear at a chemical shift typical for a carbon atom bonded to an oxygen atom.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 (C-F) | 160 - 170 |

| C4 (C-CH₂OH) | 145 - 155 |

| C5 | 115 - 125 |

| -CH₂OH | 55 - 65 |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluoro-Containing Systems

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique that is particularly useful for characterizing fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. nih.gov The ¹⁹F NMR spectrum of this compound will show a single resonance for the fluorine atom attached to the thiazole ring. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. Furthermore, coupling between the fluorine and nearby protons or carbons can provide valuable structural information.

Multi-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms in this compound, multi-dimensional NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals correlations between coupled protons. For instance, it can confirm the coupling (if any) between the methylene protons and the hydroxyl proton.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively link the proton signals to their corresponding carbon signals in the methylene group and the thiazole ring.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl, C-H, C=N, C-S, and C-F bonds.

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group's stretching vibration, with the broadening due to hydrogen bonding.

C-H Stretch: Absorptions for the C-H stretching vibrations of the thiazole ring and the methylene group are expected in the 2850-3100 cm⁻¹ region.

C=N Stretch: The stretching vibration of the carbon-nitrogen double bond in the thiazole ring typically appears in the 1600-1680 cm⁻¹ region.

C-F Stretch: The carbon-fluorine stretching vibration is expected to produce a strong absorption band in the 1000-1400 cm⁻¹ region.

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Hydroxyl (-OH) | Stretching | 3200 - 3600 (broad) |

| C-H (aromatic/aliphatic) | Stretching | 2850 - 3100 |

| C=N (thiazole) | Stretching | 1600 - 1680 |

| C-F | Stretching | 1000 - 1400 |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight of the compound and can offer structural clues through the analysis of fragmentation patterns. For this compound, techniques like Electrospray Ionization (ESI) or Electron Ionization (EI) can be used.

The mass spectrum would be expected to show a molecular ion peak ([M]⁺) or a protonated molecular peak ([M+H]⁺) corresponding to the molecular weight of the compound (C₄H₄FNOS). Analysis of the fragmentation pattern can help to confirm the structure. For instance, the loss of a hydroxyl radical (•OH) or a formaldehyde (B43269) molecule (CH₂O) from the molecular ion would be expected fragmentation pathways.

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z |

| [M]⁺ | 149.01 |

| [M+H]⁺ | 150.01 |

| [M-OH]⁺ | 132.01 |

| [M-CH₂O]⁺ | 119.00 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties

UV-Vis spectroscopy is a powerful tool for probing the electronic transitions within a molecule. For heterocyclic compounds like this compound, the absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The primary electronic transitions observed in the thiazole ring system are π → π* and n → π* transitions.

The π → π* transitions, which are typically of high intensity, arise from the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic thiazole ring. The n → π* transitions involve the promotion of an electron from a non-bonding orbital, such as those on the nitrogen and sulfur atoms, to a π* antibonding orbital. These transitions are generally of lower intensity compared to π → π* transitions.

The UV-Vis spectrum of the parent compound, thiazole, serves as a fundamental reference. nist.gov The introduction of substituents onto the thiazole ring significantly influences the wavelengths of these electronic transitions. The fluorine atom at the 2-position and the methanol group at the 4-position of this compound are expected to modulate the absorption maxima (λmax). The fluorine atom, being an electron-withdrawing group, can induce a hypsochromic (blue) shift, while the hydroxyl group can have a more complex effect due to its dual role as a σ-withdrawing and π-donating group, and its ability to form hydrogen bonds with protic solvents.

Studies on various thiazole derivatives have demonstrated the sensitivity of their UV-Vis spectra to substitution patterns and the solvent environment. For instance, the absorption bands of some thiazole-azo dyes show a redshift upon the introduction of a methyl group on the thiazole ring. mdpi.com The polarity of the solvent can also lead to shifts in the absorption bands, a phenomenon known as solvatochromism. researchgate.net In the case of this compound, polar solvents would be expected to interact with the nitrogen and sulfur heteroatoms and the hydroxyl group, thereby affecting the energy levels of the molecular orbitals and the resulting absorption spectrum.

A summary of expected electronic transitions for thiazole derivatives is presented below:

| Transition Type | Involved Orbitals | Expected Intensity | Region |

| π → π | π bonding to π antibonding | High | UV |

| n → π | Non-bonding to π antibonding | Low | UV/Visible |

X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure and properties of this compound in the solid state.

Although the crystal structure of this compound has not been specifically reported in the reviewed literature, the analysis of closely related structures, such as 2-fluoro-N-(1,3-thiazol-2-yl)benzamide, offers significant insights into the expected structural features. nih.govdoaj.orgresearchgate.net The crystallographic data for this related compound reveals key aspects of how a 2-fluorothiazole (B1628781) moiety influences crystal packing.

In the crystal structure of 2-fluoro-N-(1,3-thiazol-2-yl)benzamide, the molecule adopts a specific conformation where the thiazole ring is nearly coplanar with the amide group. nih.gov The crystal packing is dominated by hydrogen bonding interactions. Specifically, pairs of molecules form inversion dimers through N—H···N hydrogen bonds. nih.govdoaj.orgresearchgate.net These dimers are further connected by weak C—H···O interactions, creating sheet-like structures. nih.gov

For this compound, it is highly probable that hydrogen bonding will be a dominant feature in its crystal lattice. The hydroxyl group (-CH₂OH) at the 4-position is a potent hydrogen bond donor and acceptor. It is expected to form strong O—H···N or O—H···O hydrogen bonds, linking adjacent molecules into chains, sheets, or more complex three-dimensional networks. The fluorine atom at the 2-position may also participate in weaker C—H···F interactions, further stabilizing the crystal structure.

The crystallographic data for 2-fluoro-N-(1,3-thiazol-2-yl)benzamide is summarized in the table below, providing a model for the types of structural parameters that would be determined for this compound.

| Parameter | 2-fluoro-N-(1,3-thiazol-2-yl)benzamide nih.gov |

| Chemical Formula | C₁₀H₇FN₂OS |

| Molecular Weight | 222.24 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.2171 (8) |

| b (Å) | 5.0741 (3) |

| c (Å) | 15.7078 (10) |

| β (°) | 98.820 (6) |

| Volume (ų) | 962.22 (11) |

| Z | 4 |

| Key Interactions | N—H···N and C—H···O hydrogen bonds |

The determination of the crystal structure of this compound would provide definitive evidence of its molecular geometry and the specific intermolecular forces that govern its solid-state packing, which in turn influence its physical properties such as melting point and solubility.

Computational and Theoretical Investigations on 2 Fluoro 1,3 Thiazol 4 Yl Methanol and Analogues

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure of many-body systems. For fluoro-thiazole derivatives, DFT calculations, particularly using the B3LYP functional, have been instrumental in understanding their ground state properties. bohrium.comsciensage.info

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental DFT calculation that determines the most stable three-dimensional arrangement of atoms in a molecule. For thiazole (B1198619) derivatives, this process reveals crucial information about bond lengths and angles. For instance, in some 2,4-substituted thiazole derivatives, the bond lengths within the thiazole ring are typical for this class of compounds. nih.gov X-ray crystallography studies on some thiazole derivatives have shown that the thiazole and phenyl rings can be nearly co-planar, with a small dihedral angle between their planes. nih.gov In certain substituted thiazoles, the angle between the thiazole ring and an adjacent aromatic ring can be as small as 6.37(7)°. nih.gov Conformational analysis further explores the different spatial arrangements of a molecule, known as conformers, and their relative energies. For example, in 1-[2-thiazol-4-yl-(4-substitutedphenyl)]-4-n-propylpiperazines, the piperazine (B1678402) ring was found to adopt a chair conformation with the thiazole ring and propyl group in equatorial positions. nih.gov

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, Charge Distribution)

The electronic properties of fluoro-thiazole scaffolds are critical to their reactivity and potential biological activity. Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding this. mdpi.com The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), indicates the chemical reactivity and stability of a molecule. mdpi.comresearchgate.net A smaller gap generally suggests higher reactivity. researchgate.netacs.org For some thiazole derivatives, the HOMO-LUMO gap has been calculated to be in the range of 3.595 eV to 4.123 eV. researchgate.net

The distribution of these orbitals is also significant. In many thiazole derivatives, the HOMO is distributed over the entire molecule, while the LUMO is often concentrated in a specific region. mdpi.com The presence of different substituents can significantly influence the electronic properties. For example, the introduction of a benzo[d]thiazole unit into a polythiophene structure was shown to dramatically decrease the energy gap. nih.gov Charge distribution analysis provides further insights into the electronic nature of these molecules, helping to identify electron-rich and electron-deficient areas. mdpi.com

Vibrational Frequency Calculations and Spectroscopic Data Correlation

DFT calculations can predict the vibrational frequencies of molecules, which correspond to the peaks observed in infrared (IR) and Raman spectra. These theoretical spectra can be correlated with experimental data to confirm the structure of synthesized compounds. nih.gov For example, in a study of thiazole compound 3a, the calculated FTIR spectrum showed peaks at 3286 cm⁻¹ for hydrazo-NH stretching, 3085 cm⁻¹ for aromatic C-H stretching, and 2978 cm⁻¹ for aliphatic C-H stretching, which were consistent with experimental findings. nih.gov Similarly, for complexes of thiazole-based ligands, shifts in the vibrational frequencies of specific bonds, such as the C-S bond, upon coordination to a metal ion can be predicted and observed, confirming the involvement of certain atoms in the complexation. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in their excited states. mdpi.com This method is particularly useful for predicting the ultraviolet-visible (UV-Vis) absorption spectra of compounds. mdpi.comacs.orgresearchgate.net The calculations provide information on excitation energies, oscillator strengths, and the nature of electronic transitions (e.g., HOMO → LUMO). acs.orgrsc.org

For thiazole derivatives, TD-DFT calculations have been used to simulate their UV-Vis spectra, often showing good agreement with experimental data. acs.orgrsc.org For instance, the predicted absorption maxima for some thiazole-based dyes were found to be very close to the experimentally measured values. rsc.org These studies help in understanding how structural modifications, such as extending the conjugated system or adding different functional groups, affect the absorption properties of the molecules. researchgate.netrsc.org

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This is widely used in drug design to understand how a ligand, such as a fluoro-thiazole derivative, might interact with a biological target, typically a protein. nih.govnih.gov The binding affinity, often expressed as a binding energy, indicates the strength of the interaction. nih.gov For example, docking studies on thiazole derivatives as potential tubulin polymerization inhibitors have shown that the thiazole ring can be strongly involved in noncovalent interactions within the binding pocket of the tubulin protein. nih.gov

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-protein complex over time, assessing its stability and the nature of the interactions. nih.govrsc.org MD simulations have been used to confirm the stability of docked thiazole derivatives within the active site of their target proteins. nih.govrsc.orgdntb.gov.ua These simulations can reveal important details about the conformational changes of both the ligand and the protein upon binding. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies on Related Fluoro-Thiazole Scaffolds

Quantitative Structure-Activity Relationship (QSAR) is a computational method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netlaccei.org For fluoro-thiazole scaffolds, QSAR models can be developed to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds. researchgate.netimist.maijpsr.com

These models are built using a set of known molecules and their measured activities. Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. imist.maresearchgate.net Statistical methods like Multiple Linear Regression (MLR) and machine learning algorithms are then used to create the QSAR model. laccei.orgimist.ma The predictive power of these models is evaluated using statistical parameters such as the coefficient of determination (R²) and the cross-validation coefficient (Q²). researchgate.netufv.br Successful QSAR models have been developed for various thiazole derivatives, identifying key structural features that contribute to their biological activity. researchgate.netijpsr.comufv.br For example, a 2D-QSAR model for thiazole derivatives as 5-lipoxygenase inhibitors showed a good correlation coefficient of 0.626. laccei.org

In Silico Prediction of Reactivity and Potential Synthetic Routes

The prediction of molecular reactivity and the design of efficient synthetic pathways are cornerstones of modern chemical research. In silico methods, leveraging computational chemistry, have emerged as powerful tools to achieve these goals, offering insights that complement and guide experimental work. For (2-fluoro-1,3-thiazol-4-yl)methanol and its analogues, computational and theoretical investigations provide a framework for understanding their chemical behavior and for proposing viable synthetic strategies.

For this compound, the thiazole ring, with its heteroatoms (nitrogen and sulfur) and the presence of an electron-withdrawing fluorine atom, presents a complex electronic environment. Frontier Molecular Orbital (FMO) theory is a key component of this analysis. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. sciensage.info

Computational studies on analogous thiazole derivatives have shown that substituents significantly influence the electron density distribution and, consequently, the reactivity. researchgate.net For instance, electron-withdrawing groups tend to lower both HOMO and LUMO energy levels, potentially making the molecule a better electrophile. Conversely, electron-donating groups raise the HOMO energy, enhancing nucleophilicity. In the case of this compound, the fluorine atom at the C2 position is expected to have a significant electron-withdrawing effect, influencing the reactivity of the thiazole ring.

Further insights can be gained from calculating reactivity descriptors derived from conceptual DFT, such as:

Fukui Functions: These functions identify the sites within a molecule that are most susceptible to nucleophilic, electrophilic, or radical attack. researchgate.net

Local Softness and Philicity: These descriptors provide a more nuanced view of the reactive sites by considering the molecule's response to electron transfer. researchgate.net

A hypothetical analysis of this compound would likely predict that the nitrogen and sulfur atoms of the thiazole ring are potential sites for protonation or coordination with Lewis acids. The carbon atoms of the ring will have varying degrees of electrophilicity and nucleophilicity depending on the combined electronic effects of the fluorine atom, the sulfur and nitrogen heteroatoms, and the hydroxymethyl group.

Electrostatic potential (ESP) maps provide a visual representation of the charge distribution within a molecule. These maps are invaluable for predicting intermolecular interactions and the sites of electrophilic and nucleophilic attack. For this compound, an ESP map would likely show regions of negative potential (red) around the nitrogen and oxygen atoms, indicating their nucleophilic character. Regions of positive potential (blue) would be expected around the hydrogen atoms of the hydroxyl group and potentially near the carbon atom attached to the fluorine, highlighting their electrophilic character.

In silico tools can also aid in the design of synthetic routes through retrosynthetic analysis. amazonaws.com This process involves mentally breaking down the target molecule into simpler, commercially available precursors. amazonaws.com For this compound, a primary disconnection would be the C-C bond between the thiazole ring and the hydroxymethyl group, or the C-S and C-N bonds of the thiazole ring itself.

A plausible retrosynthetic approach for this compound is depicted below:

Target Molecule: this compound

Retrosynthetic Step 1: Functional Group Interconversion

The hydroxymethyl group can be derived from the corresponding carboxylic acid or its ester, suggesting a reduction step in the forward synthesis. This leads to 2-fluoro-1,3-thiazole-4-carboxylic acid as a key intermediate.

Retrosynthetic Step 2: Hantzsch Thiazole Synthesis

The thiazole ring itself can be constructed via the well-established Hantzsch thiazole synthesis. researchgate.net This reaction typically involves the condensation of a thioamide with an α-haloketone or α-haloaldehyde. In this case, the precursors would be a fluoro-thioamide and a 3-halo-2-oxopropanal or a related three-carbon building block.

Based on this analysis, a potential forward synthetic route could involve:

Formation of the Thiazole Ring: Reaction of a suitable fluoro-thioamide with a 3-bromo- (B131339) or 3-chloro-2-oxopropanal (B13890321) derivative to form the 2-fluoro-1,3-thiazole core.

Introduction of the Carboxylic Acid Functionality: This could be achieved by using a starting material that already contains a protected carboxyl group or by subsequent functionalization of the thiazole ring.

Reduction to the Alcohol: The final step would be the reduction of the carboxylic acid or ester to the primary alcohol, yielding this compound.

Computational chemistry can be employed to evaluate the feasibility of these proposed reaction steps. By calculating the activation energies and reaction enthalpies for each step, researchers can predict the most energetically favorable pathway. researchgate.net This allows for the in silico screening of various reagents and reaction conditions to identify those most likely to lead to a successful synthesis with high yield. The stability of intermediates and potential side products can also be assessed computationally. researchgate.net

Q & A

Q. What are the optimal synthetic routes for (2-fluoro-1,3-thiazol-4-yl)methanol, and how can intermediates be stabilized during synthesis?

The compound can be synthesized via reduction of a precursor aldehyde using NaBH₄ in a MeOH/THF solvent system, followed by purification through crystallization (e.g., hexane) . For brominated intermediates, refluxing with HBr (48%) under controlled temperature (120°C) and subsequent column chromatography (cyclohexane/Et₂O) is recommended to minimize degradation . Key challenges include managing moisture-sensitive intermediates and optimizing reaction times to avoid side reactions.

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should conflicting spectral data be resolved?

Essential techniques include:

- ¹H/¹³C-NMR for confirming substituent positions and fluorine-thiazole ring interactions .

- LC-MS/MS with electrospray ionization (ESI) to verify molecular weight and fragmentation patterns .

- Elemental analysis (CHN) to validate purity (±0.4% deviation) . Discrepancies in NMR signals (e.g., unexpected splitting due to fluorine’s electronegativity) may require computational modeling (DFT) or comparison with analogs .

Q. How can aqueous solubility be determined experimentally, and what impact does it have on biological activity?

Solubility can be quantified via reverse-phase HPLC (e.g., Waters Symmetry C18 column, water/methanol mobile phase) with UV detection at 246 nm . Evidence suggests a solubility cutoff effect (0.10–0.46 mmol/L) for GABAA receptor modulators, where compounds below this range lose efficacy due to poor membrane permeability .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in fluorinated thiazole derivatives?

SHELXL is widely used for refining small-molecule crystal structures, even with high-resolution or twinned data. For fluorine-containing compounds, ensure accurate scattering factors and account for disorder using restraints. SHELXPRO can interface with macromolecular datasets if co-crystallized with proteins .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in fluorinated thiazole analogs?

- Systematic substitution : Replace the 2-fluoro group with Cl, Br, or methoxy to study electronic effects on receptor binding .

- Pharmacophore modeling : Use docking studies (e.g., AutoDock Vina) to predict interactions with targets like GABAA receptors, guided by solubility and logP data .

- Bioisosteric replacement : Substitute the thiazole ring with oxazole or imidazole to assess ring-specific activity .

Q. How should contradictory data in pharmacological assays be addressed?

Example: Abrupt changes in receptor efficacy at solubility thresholds (0.10–0.46 mmol/L) .

- Replicate assays under controlled solubility conditions (e.g., DMSO concentration ≤1%).

- Cross-validate with orthogonal methods (e.g., SPR for binding affinity vs. electrophysiology for functional modulation).

- Statistical analysis : Apply ANOVA to distinguish outliers or batch effects.

Q. What computational approaches predict the metabolic stability of this compound derivatives?

- ADMET prediction : Use tools like SwissADME to estimate CYP450 metabolism and plasma protein binding.

- MD simulations : Model interactions with hepatic enzymes (e.g., CYP3A4) to identify vulnerable sites for oxidation .

Q. How can analytical methods be validated to ensure compound purity and structural fidelity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.